N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea
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Overview
Description
N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea, also known as DCNU, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DCNU belongs to the class of compounds known as nitrosoureas, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain. In
Mechanism of Action
N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea works by alkylating DNA, which leads to the inhibition of DNA replication and cell division. This ultimately leads to cell death. N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea has been shown to be particularly effective against rapidly dividing cells, such as cancer cells.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea has been shown to have immunomodulatory effects, which may help to enhance the body's immune response against cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea is its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors. Additionally, N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea has been shown to be effective against a wide range of cancer types. However, one limitation of N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea is its potential toxicity, particularly to the bone marrow and gastrointestinal tract. This toxicity can limit the dose that can be administered, which may limit its effectiveness in some cases.
Future Directions
There are a number of future directions for research on N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea. One area of research is the development of new formulations of N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea that can enhance its effectiveness and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea treatment. Additionally, there is ongoing research on the combination of N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea with other cancer treatments, such as radiation therapy and immunotherapy, to enhance its effectiveness.
Synthesis Methods
N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea can be synthesized by reacting 2,4-dichlorobenzylamine with 3-nitrophenyl isocyanate in the presence of a base. The reaction yields N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea as a white crystalline solid with a melting point of 140-142°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential use in cancer treatment, particularly in the treatment of brain tumors. It has been shown to have a high affinity for brain tissue and can cross the blood-brain barrier, making it an effective treatment for brain tumors. N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea has also been studied for its potential use in the treatment of other types of cancer, including lung cancer and ovarian cancer.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-10-5-4-9(13(16)6-10)8-17-14(20)18-11-2-1-3-12(7-11)19(21)22/h1-7H,8H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXEAOEOSGGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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